![molecular formula C10H12ClNO3 B2887415 1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride CAS No. 2225144-10-3](/img/structure/B2887415.png)
1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride
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Overview
Description
1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2225144-10-3 . It has a molecular weight of 229.66 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H11NO3.ClH/c12-10(13)7-1-2-9-8(5-7)6-14-4-3-11-9;/h1-2,5,11H,3-4,6H2,(H,12,13);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.66 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Anticancer Activity
Benzoxazepine derivatives, including the 1,2,3,5-tetrahydro variant, have been studied for their potential anticancer properties. Research has shown that certain benzoxazepine compounds exhibit potent cytotoxicity against both benign and metastatic breast cancer cells . These compounds have been found to induce cell cycle arrest in the G2/M phase and display limited toxicity against noncancerous breast cell lines, suggesting a degree of selectivity that could be beneficial in cancer treatment .
Pharmacological Inhibition
In pharmacology, benzoxazepine derivatives have been explored as inhibitors for various biological targets. For instance, they have been designed to act as squalene synthase inhibitors, which are crucial in the cholesterol synthesis pathway . The inhibition of this enzyme can potentially lead to the development of new cholesterol-lowering drugs.
Biochemical Research
In the field of biochemistry, the enantioselective hydrolysis of esters related to benzoxazepine derivatives has been investigated for preparing optically active compounds . These optically active derivatives are significant as they can serve as potent squalene synthase inhibitors, which are valuable in studying biochemical pathways and could have therapeutic applications.
Organic Synthesis
Benzoxazepines are valuable in organic synthesis as intermediates for constructing complex molecular architectures. They have been used in the synthesis of various heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals . The versatility of benzoxazepines allows chemists to build a wide range of molecular structures with potential biological activity.
Chemical Engineering
In chemical engineering, the synthesis and characterization of benzoxazepine derivatives are of interest due to their potential applications in material science and medicinal chemistry . The ability to engineer these compounds with specific properties makes them suitable for a variety of industrial applications, including the development of new materials and process optimization.
Materials Science
The structural and physical properties of benzoxazepine derivatives make them candidates for material science research. Their potential to form stable crystalline structures can be leveraged in the design of new materials with specific mechanical, optical, or electronic properties .
Safety And Hazards
properties
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)7-1-2-9-8(5-7)6-14-4-3-11-9;/h1-2,5,11H,3-4,6H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJVBOZIHEKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(N1)C=CC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Tetrahydro-4,1-benzoxazepine-7-carboxylic acid hydrochloride |
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